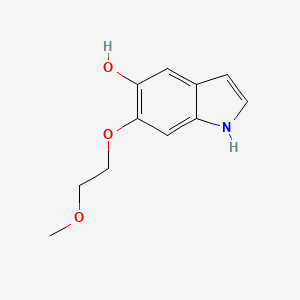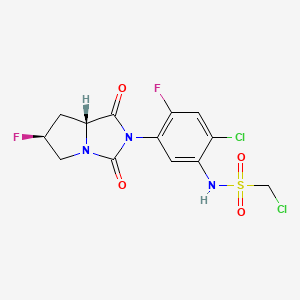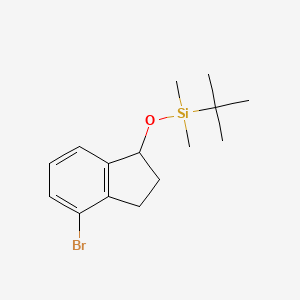
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated indene moiety linked to a tert-butyl-dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.
Formation of the Silane Ether: The brominated indene is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the desired silane ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and large-scale purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene moiety can be oxidized to form indanone derivatives or reduced to form fully saturated indane derivatives.
Cross-Coupling Reactions: The brominated indene can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., sodium alkoxides, amines) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science:
Biology and Medicine
Drug Development: The indene moiety is a common structural motif in various bioactive compounds, making this compound a valuable intermediate in drug discovery and development.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical properties.
Mecanismo De Acción
The mechanism of action of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,3-dihydro-1H-indene: Lacks the silane ether group, making it less versatile in certain synthetic applications.
(tert-Butyl)dimethylsilyl chloride: Used as a protecting group for alcohols but does not contain the indene moiety.
Indene: The parent compound without bromination or silane ether modification.
Uniqueness
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of the brominated indene moiety and the silane ether group, which provides a versatile platform for further functionalization and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H23BrOSi |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(4-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-10-9-11-12(14)7-6-8-13(11)16/h6-8,14H,9-10H2,1-5H3 |
Clave InChI |
CPNJYUJMJOGAMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC=C2Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
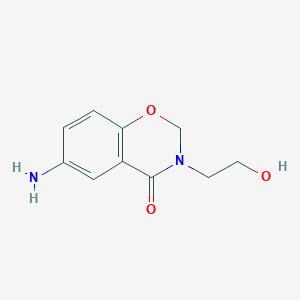
![(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8430535.png)
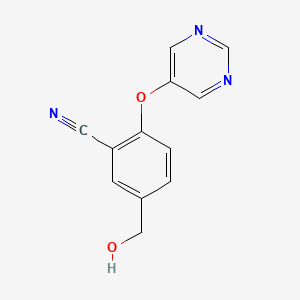
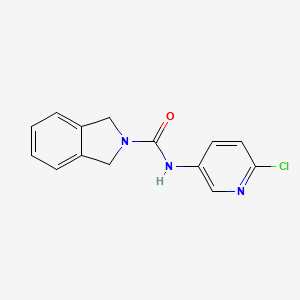
![1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine](/img/structure/B8430542.png)
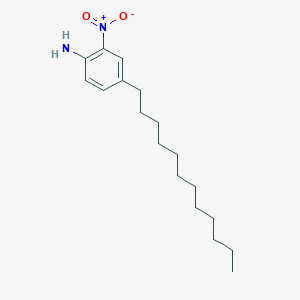
![2-Formyl-7-fluoro-imidazo[2,1-b]-benzthiazole](/img/structure/B8430553.png)
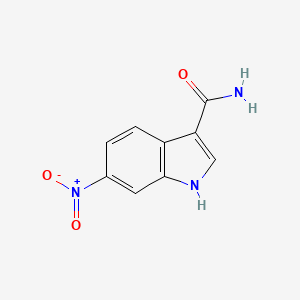
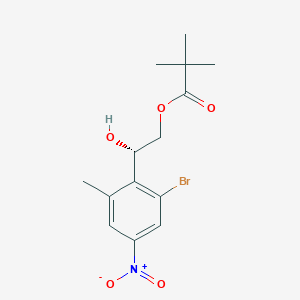
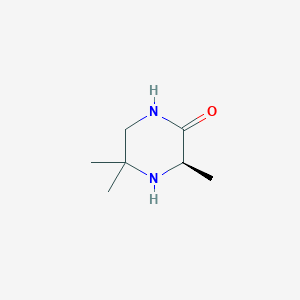
![N-[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8430580.png)
![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone](/img/structure/B8430586.png)
